molecular formula C18H17N3O3S B12480710 4-ethoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

4-ethoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B12480710
M. Wt: 355.4 g/mol
InChI Key: MIYKJRQYIDAUGV-UHFFFAOYSA-N
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Description

4-ethoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamides Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-ethoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(2-methylphenyl)benzamide
  • 4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine
  • N-(4-methoxyphenyl)benzamide

Uniqueness

4-ethoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

4-ethoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H17N3O3S/c1-3-24-13-10-8-12(9-11-13)16(22)19-18-21-20-17(25-18)14-6-4-5-7-15(14)23-2/h4-11H,3H2,1-2H3,(H,19,21,22)

InChI Key

MIYKJRQYIDAUGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3OC

Origin of Product

United States

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